4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the indole derivative with the tetrazole and benzamide moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of primary or secondary amines from the benzamide moiety.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Research: The compound is used in studies exploring its effects on cellular pathways and its potential as a tool for probing biological mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its indole and tetrazole moieties. These interactions may modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as 4-chlorobenzamide and N-(2-chloroethyl)-N-methylbenzamide share the benzamide moiety and are used in various chemical and biological studies.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 1-phenyl-1H-tetrazole share the tetrazole ring and are known for their diverse chemical reactivity.
Uniqueness
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and potential biological activities. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17ClN6O2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-14-3-5-17-16(9-14)12(10-22-17)6-7-21-19(27)15-4-2-13(20)8-18(15)26-11-23-24-25-26/h2-5,8-11,22H,6-7H2,1H3,(H,21,27) |
InChI Key |
ZOHHKWZQGBBIOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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